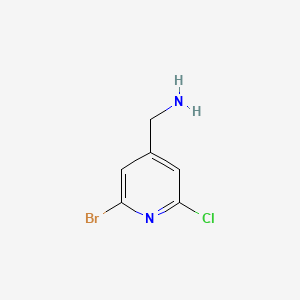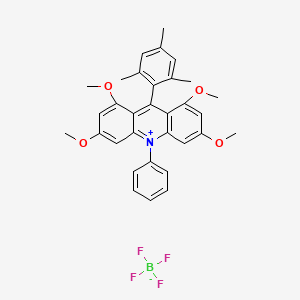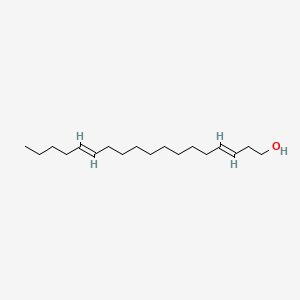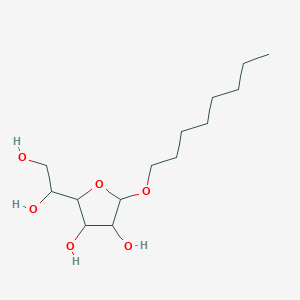![molecular formula C29H31N5O4S B12291488 (3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12291488.png)
(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the sulfonyl group and the pyrrole moiety. Common reagents used in these reactions include indole, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various chemical conditions.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for studying cellular processes and signaling mechanisms.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. This includes its use as a lead compound for drug development, targeting specific diseases or conditions.
Industry
In industry, the compound’s unique properties may be utilized in the development of new materials, catalysts, or other industrial applications. Its stability and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-2-carboxylic acid derivatives: These compounds share the indole core and exhibit similar biological activities.
Sulfonyl indoles: Compounds with sulfonyl groups attached to the indole ring, known for their diverse pharmacological properties.
Pyrrole-containing indoles: These compounds combine the indole and pyrrole moieties, leading to unique chemical and biological characteristics.
Uniqueness
What sets (3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and offers opportunities for further chemical modifications.
Eigenschaften
Molekularformel |
C29H31N5O4S |
|---|---|
Molekulargewicht |
545.7 g/mol |
IUPAC-Name |
(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C29H31N5O4S/c1-18-24(30-19(2)27(18)29(36)33-14-12-32(3)13-15-33)17-23-22-9-8-21(16-25(22)31-28(23)35)39(37,38)34-11-10-20-6-4-5-7-26(20)34/h4-9,16-17,30H,10-15H2,1-3H3,(H,31,35)/b23-17- |
InChI-Schlüssel |
NSVRLHHVNSGIOW-QJOMJCCJSA-N |
Isomerische SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65)NC3=O |
Kanonische SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B12291414.png)




![7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride](/img/structure/B12291443.png)
![2-[4-(2-Tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B12291446.png)


![5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12291459.png)


![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/structure/B12291476.png)

